molecular formula C14H10F3NO4S B5123460 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid

4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid

Cat. No. B5123460
M. Wt: 345.30 g/mol
InChI Key: BOYYEMJHXYSQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid, also known as TFMSA, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 240-243 °C. TFMSA is a sulfonamide-based compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes by binding to their active sites. The trifluoromethyl group in 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid is thought to play a key role in its inhibitory effects by enhancing the binding affinity of the compound to the enzyme.
Biochemical and Physiological Effects:
4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid has also been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid is its high purity and stability, which makes it a reliable compound for use in laboratory experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research involving 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid. One area of interest is the development of new drugs based on the inhibitory effects of 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid on enzymes such as carbonic anhydrase and acetylcholinesterase. Another area of research is the use of 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid as a building block in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid involves the reaction of 2-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. 4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid has also been investigated for its potential use as a building block in the synthesis of new drugs and materials.

properties

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)11-3-1-2-4-12(11)18-23(21,22)10-7-5-9(6-8-10)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYEMJHXYSQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(Trifluoromethyl)phenyl]sulfamoyl]benzoic acid

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